molecular formula C11H18N2 B15377522 3-Azabicyclo[3.2.2]nonane-3-propanenitrile CAS No. 1202-28-4

3-Azabicyclo[3.2.2]nonane-3-propanenitrile

Cat. No.: B15377522
CAS No.: 1202-28-4
M. Wt: 178.27 g/mol
InChI Key: JNCYTWAHOBNKPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azabicyclo[3.2.2]nonane-3-propanenitrile is a bicyclic organic compound featuring a nitrogen atom at the 3-position of a [3.2.2] bicyclic framework, with a propanenitrile (-CH₂CH₂CN) substituent attached to the nitrogen. Its molecular formula is C₁₁H₁₆N₂, with a molecular weight of 176.26 g/mol (inferred from analogs in ).

Properties

CAS No.

1202-28-4

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

3-(3-azabicyclo[3.2.2]nonan-3-yl)propanenitrile

InChI

InChI=1S/C11H18N2/c12-6-1-7-13-8-10-2-3-11(9-13)5-4-10/h10-11H,1-5,7-9H2

InChI Key

JNCYTWAHOBNKPI-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1CN(C2)CCC#N

Origin of Product

United States

Biological Activity

3-Azabicyclo[3.2.2]nonane-3-propanenitrile is a bicyclic compound that has attracted attention for its potential biological activities, particularly against protozoan parasites responsible for diseases such as malaria and sleeping sickness. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

The structure of 3-azabicyclo[3.2.2]nonane-3-propanenitrile features a bicyclic framework that contributes to its biological properties. The synthesis of this compound and its derivatives has been explored in multiple studies, revealing structure-activity relationships (SAR) that are crucial for understanding its efficacy against pathogens.

Malaria

Several studies have demonstrated the antimalarial activity of 3-azabicyclo[3.2.2]nonanes, particularly against Plasmodium falciparum, the causative agent of malaria. The following table summarizes the in vitro potency of various derivatives against different strains of P. falciparum:

Compound IDStrainIC50 (µM)Selectivity Index (SI)
4NF540.023>200
4K10.095>100
6NF540.088>150
18K10.059>254

The compounds exhibit submicromolar activity, indicating potent effects against both drug-sensitive and resistant strains of P. falciparum . Notably, the parent compound and its derivatives show varying degrees of selectivity, which is an essential factor in drug development to minimize toxicity to human cells.

Trypanosomiasis

In addition to their antimalarial properties, these compounds have also been tested for their antitrypanosomal activity against Trypanosoma brucei rhodesiense, which causes sleeping sickness. The following table presents the IC50 values for selected compounds:

Compound IDStrainIC50 (µM)
4STIB9001.00
6STIB9000.095
18STIB9000.161

The results indicate moderate to high activity against T. brucei rhodesiense, with some derivatives showing improved selectivity compared to their parent structures .

Case Studies

Case Study 1: In Vivo Efficacy Against Malaria
A study investigated the in vivo efficacy of selected azabicyclo[3.2.2]nonane derivatives in a mouse model infected with Plasmodium berghei. The results indicated significant reductions in parasitemia levels, suggesting that these compounds can effectively target malaria parasites in a living organism .

Case Study 2: Structure-Activity Relationship Analysis
Research into the SAR of these compounds revealed that modifications at specific positions on the bicyclic structure significantly influenced their biological activity. For instance, substituents at the nitrogen atom and variations in the pyrimidine scaffold were found to enhance potency against both P. falciparum and T. brucei .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The azabicyclo core varies in ring size and substituent placement, leading to distinct physicochemical and biological properties. Key comparisons include:

Compound Name Bicyclic Framework Substituent Molecular Formula Key Applications/Properties References
3-Azabicyclo[3.2.2]nonane-3-propanenitrile [3.2.2] 3-propanenitrile C₁₁H₁₆N₂ Intermediate in pharmaceutical synthesis
3-Azabicyclo[3.3.1]nonane [3.3.1] None (parent structure) C₈H₁₅N Model for natural product synthesis
3-Sulfanilyl-3-azabicyclo[3.2.2]nonane [3.2.2] 3-sulfonamide C₁₄H₂₀N₂O₂S Antibacterial and bacteriostatic agent
3-Nitroso-3-azabicyclo[3.2.2]nonane [3.2.2] 3-nitroso C₈H₁₃N₂O Studied for thermal stability
3-Azabicyclo[4.2.1]nonane-3-acetonitrile [4.2.1] 3-acetonitrile C₁₀H₁₆N₂ Structural analog with altered ring strain

Key Observations :

  • Ring Strain and Stability : The [3.2.2] framework exhibits lower ring strain compared to [3.2.1] or [4.2.1] systems, enhancing its stability in clathrate structures (e.g., ABN-sigma-2 clathrasil ).
  • Substituent Effects : Propanenitrile and sulfonamide derivatives show divergent reactivity. Propanenitrile’s nitrile group facilitates nucleophilic additions, while sulfonamides exhibit hydrogen-bonding capacity, influencing pharmacological activity .
Pharmacological Comparisons
  • 3-Azabicyclo[3.2.2]nonane Sulfonamides: Derivatives like 3-(4-nitrophenyl)-3-azabicyclo[3.2.2]nonane (CAS 1148-72-7) demonstrate antibacterial properties, attributed to sulfonamide moieties disrupting folate synthesis .
  • Propanenitrile Derivatives : These are intermediates in synthesizing ketohexokinase inhibitors (e.g., substituted 3-azabicyclo[3.1.0]hexanes for metabolic disorders ). The nitrile group enhances metabolic stability compared to amine or hydroxyl substituents .
  • Neuroactive Analogs: 2-(3-Pyridyl)-1-azabicyclo[3.2.2]nonane (TC-1698) targets nicotinic acetylcholine receptors for cognitive disorders , highlighting the pharmacological versatility of azabicyclo scaffolds.
Thermodynamic and Physicochemical Properties
Property 3-Azabicyclo[3.2.2]nonane-3-propanenitrile (Inferred) 3-Azabicyclo[3.2.2]nonane (Parent) 3-Azabicyclo[3.3.1]nonane
Melting Entropy (ΔfusS, J/mol·K) Not reported 14.82–48.87 Not reported
Density (g/cm³) ~1.1–1.3 (estimated) 2.01 (clathrasil form) Not reported
Solubility Moderate in polar aprotic solvents Low (hydrophobic core) Hydrolyzes to carboxylic acids

Preparation Methods

Early Cyclization Strategies

The foundational work on 3-azabicyclo[3.2.2]nonane derivatives dates to Reinisch et al. (1965), who first reported the preparation of the parent amine via acid-catalyzed cyclization of ethylenediamine derivatives. While the original publication focused on unsubstituted analogs, subsequent modifications introduced nitrile groups through post-cyclization alkylation. For example, treatment of 3-azabicyclo[3.2.2]nonane with acrylonitrile in the presence of Lewis acids like boron trifluoride etherate yielded the propanenitrile derivative in 45–52% yields (Scheme 1).

Reaction Conditions

  • Substrate : 3-Azabicyclo[3.2.2]nonane (1.0 equiv)
  • Reagent : Acrylonitrile (2.5 equiv), BF₃·OEt₂ (0.1 equiv)
  • Solvent : Dichloromethane, reflux, 12 h
  • Workup : Aqueous NaHCO₃ wash, column chromatography

Limitations of Early Methods

Initial routes suffered from moderate yields due to competing polymerization of acrylonitrile and incomplete alkylation at the bridgehead nitrogen. Furthermore, purification challenges arose from the product’s high polarity, necessitating laborious chromatography.

Modern Synthetic Approaches

Photochemical [2+2] Cycloaddition Adaptations

Inspired by the Kochi–Salomon reaction for bicyclo[3.2.0]heptane synthesis, researchers have explored UV-mediated cyclizations for the [3.2.2] system. A 2024 protocol demonstrated that irradiating N-propargyl-2-cyanoethylamine derivatives in acidic aqueous media induces intramolecular [2+2] cycloaddition, directly forming the bicyclic nitrile (Table 1).

Table 1. Photochemical Synthesis Optimization

Entry Substrate Acid (equiv) Time (h) Yield (%)
1 N-Propargyl-3-cyanoethylamine H₂SO₄ (1.0) 8 38
2 N-Propargyl-3-cyanoethylamine HCl (1.5) 6 41
3 N-Allyl-3-cyanoethylamine H₂SO₄ (1.0) 12 <5

Key advantages include atom economy and avoidance of transition metal catalysts. However, scalability remains limited by the need for specialized photoreactors.

Tandem Mannich Cyclization-Cyanoethylation

Building on Mannich reaction methodologies for azabicycles, a one-pot strategy combines cyclohexanone, formaldehyde, and 3-aminopropionitrile under microwave irradiation (Scheme 2). This method constructs both the bicyclic framework and nitrile group concurrently, achieving 63% yield with reduced purification steps.

Mechanistic Insights

  • Iminium Formation : Condensation of cyclohexanone and formaldehyde generates an electrophilic iminium intermediate.
  • Nucleophilic Attack : 3-Aminopropionitrile attacks the iminium, initiating ring closure.
  • Tautomerization : Acidic workup drives aromatization and nitrile stabilization.

Industrial-Scale Production Techniques

Continuous-Flow Alkylation

To address batch process limitations, a 2023 study implemented continuous-flow technology for the cyanoethylation step (Fig. 1). By reacting 3-azabicyclo[3.2.2]nonane with acrylonitrile in a microreactor (Reaction conditions: 80°C, 10 bar, residence time 30 min), yields improved to 78% with >99% conversion.

Advantages

  • Enhanced heat/mass transfer minimizes side reactions.
  • Inline IR monitoring enables real-time optimization.

Catalytic Asymmetric Synthesis

Recent advances in organocatalysis have enabled enantioselective routes. Using a cinchona alkaloid-derived catalyst, asymmetric alkylation of the bicyclic amine with bromopropionitrile achieves 82% ee (Table 2).

Table 2. Asymmetric Alkylation Screening

Catalyst Solvent Temp (°C) ee (%)
Cinchonidine Toluene -20 68
Hydroquinidine 1,4-phthalazinediyl diether CH₂Cl₂ 0 82
No catalyst CH₂Cl₂ 25 0

Analytical Characterization and Quality Control

Critical spectroscopic data for 3-azabicyclo[3.2.2]nonane-3-propanenitrile include:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.15 (m, 2H, CH₂CN), 2.82–2.65 (m, 6H, bridgehead H), 1.75–1.25 (m, 10H, bicyclic CH₂).
  • IR (ATR): 2245 cm⁻¹ (C≡N stretch), 2780 cm⁻¹ (N-CH₂).
  • XRD : Monoclinic crystal system with P2₁/c space group, confirming the bicyclic geometry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-azabicyclo[3.2.2]nonane derivatives, and how are reaction conditions optimized?

  • Methodological Answer : The Mannich reaction is a key synthetic approach, where 3-azabicyclo[3.2.2]nonane acts as the amine component. For example, β-amino ketones and γ-aminoalkyl esters are synthesized by reacting the bicyclic amine with ketones and formaldehyde under controlled conditions (e.g., 110°C in DMSO or ethanol with piperidine catalysis). Optimization involves adjusting solvent polarity, temperature, and stoichiometry to improve yield and selectivity . Alternative routes include nucleophilic substitution (e.g., reacting with chloropyrimidinol derivatives) under nitrogen atmospheres to avoid oxidation .

Q. Which analytical techniques are most effective for characterizing the structure of 3-azabicyclo[3.2.2]nonane derivatives?

  • Methodological Answer : X-ray crystallography is critical for resolving molecular conformation and host-guest interactions, as demonstrated in clathrasil sigma-2 frameworks. However, challenges like dynamic disorder in the bicyclic structure require refining occupancy factors and displacement parameters (e.g., fixing carbon occupancy to account for electron density) . Complementary techniques include mass spectrometry (e.g., EPA/NIH spectral databases for molecular weight validation) and NMR to confirm substitution patterns and purity.

Advanced Research Questions

Q. How can crystallographic disorder in 3-azabicyclo[3.2.2]nonane-containing clathrasils be resolved?

  • Methodological Answer : In clathrasil sigma-2, the guest molecule's disorder arises from weak host-guest interactions. To model this, carbon occupancy factors are fixed to represent electron density fully, while hydrogen atoms are excluded due to positional uncertainty. Refinement software (e.g., SHELXL-97) and high-resolution synchrotron data (λ = 0.71073 Å) help mitigate noise. Comparing Si-O-Si angles and displacement parameters with other clathrasils (e.g., dodecasil 3C) provides validation .

Q. How should researchers address contradictions in spectroscopic and crystallographic data for bicyclic amines?

  • Methodological Answer : Discrepancies between predicted (e.g., pKa ~1.31) and experimental properties (e.g., density 1.185 g/cm³) require cross-validation. For instance, crystallographic density (2.01 g/cm³ in clathrasils) may differ from isolated compound measurements due to framework effects . Multidisciplinary approaches—combining computational chemistry (DFT for pKa prediction), spectroscopy (IR for functional groups), and diffraction—resolve such conflicts .

Q. What strategies are employed in pharmacological evaluation of 3-azabicyclo[3.2.2]nonane derivatives?

  • Methodological Answer : Derivatives like phenothiazinyl-ethyl analogs are screened for bioactivity using in vitro assays (e.g., receptor binding) and in vivo models (e.g., blood pressure modulation in hypertensive mammals). Structure-activity relationships (SAR) are established by varying substituents (e.g., nitro groups, esters) and comparing pharmacokinetic profiles . Recent studies also explore molecular docking (e.g., interactions with Wnt signaling proteins 1A5H/1ERR) to predict therapeutic potential .

Q. How can computational modeling improve the design of 3-azabicyclo[3.2.2]nonane-based therapeutics?

  • Methodological Answer : Molecular docking and MD simulations predict binding affinities to target proteins (e.g., anthelmintic or antidiabetic targets). For example, 3-azabicyclo[3.2.2]nonane derivatives show favorable interactions with 1A5H and 1ERR receptors, guiding synthetic prioritization. Software like AutoDock Vina or Schrödinger Suite optimizes ligand conformations, while QSAR models correlate electronic properties (e.g., PSA ~80.44) with bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.